1,1-Bis(trichlorosilylmethyl)ethylene
Overview
Description
1,1-Bis(trichlorosilylmethyl)ethylene is an organosilicon compound with the molecular formula C4H6Cl6Si2. It is characterized by the presence of two trichlorosilyl groups attached to a central ethylene moiety. This compound is primarily used in research and development settings, particularly in the field of organosilicon chemistry .
Preparation Methods
The synthesis of 1,1-Bis(trichlorosilylmethyl)ethylene typically involves the reaction of trichlorosilane with an appropriate organic precursor under controlled conditions. One common method involves the reaction of trichlorosilane with 1,1-dichloroethylene in the presence of a catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The product is then purified through distillation or recrystallization .
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the general principles of organosilicon chemistry and the handling of chlorosilanes apply.
Chemical Reactions Analysis
1,1-Bis(trichlorosilylmethyl)ethylene undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The trichlorosilyl groups can undergo substitution reactions with nucleophiles such as alcohols, amines, or thiols, leading to the formation of various organosilicon compounds
Common reagents and conditions used in these reactions include inert atmospheres, anhydrous solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,1-Bis(trichlorosilylmethyl)ethylene has several applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds, which are important in materials science and catalysis.
Biology: Organosilicon compounds derived from this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the potential use of organosilicon compounds in drug delivery systems and as therapeutic agents.
Mechanism of Action
The mechanism of action of 1,1-Bis(trichlorosilylmethyl)ethylene and its derivatives involves the interaction of the trichlorosilyl groups with various molecular targets. These interactions can lead to the formation of stable covalent bonds with nucleophilic sites on biomolecules or other substrates. The specific pathways and molecular targets depend on the nature of the derivative and the context of its use .
Comparison with Similar Compounds
1,1-Bis(trichlorosilylmethyl)ethylene can be compared with other similar organosilicon compounds, such as:
- 1,2-Dibromoethyltrichlorosilane
- 1-Chloroethyltrichlorosilane
- (Dichloromethyl)methyldichlorosilane
- 2-Bromoethyltrichlorosilane
- 2-(Chloromethyl)allyltrichlorosilane
These compounds share similar structural features, such as the presence of trichlorosilyl groups, but differ in their specific organic moieties. The uniqueness of this compound lies in its ethylene backbone, which imparts distinct reactivity and properties compared to its analogs .
Properties
IUPAC Name |
trichloro-[2-(trichlorosilylmethyl)prop-2-enyl]silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Cl6Si2/c1-4(2-11(5,6)7)3-12(8,9)10/h1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQEUNVMRBBCABI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C[Si](Cl)(Cl)Cl)C[Si](Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Cl6Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370012 | |
Record name | 1,1-BIS(TRICHLOROSILYLMETHYL)ETHYLENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78948-04-6 | |
Record name | 1,1-BIS(TRICHLOROSILYLMETHYL)ETHYLENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-Methylene-1,3-propanediyl)bis[trichlorosilane] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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